Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring, which is further connected to a benzoate ester
Mechanism of Action
Target of Action
Benzo[d]thiazoles and thiophenes are known to have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs . .
Mode of Action
Benzo[d]thiazoles and thiophenes generally interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Without specific information on “Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate”, it’s difficult to determine the exact biochemical pathways it affects. Benzo[d]thiazoles and thiophenes are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds containing benzo[d]thiazoles and thiophenes have been reported to have various effects, such as antimicrobial, antifungal, antiretroviral, and antineoplastic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Thiophene Ring Formation: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Carbamoylation: The benzo[d]thiazole-thiophene intermediate is then reacted with an isocyanate to form the carbamoyl linkage.
Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might use reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and various substituted thiophenes and benzo[d]thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzo[d]thiazole moiety is known for its biological activity, which can be enhanced by the presence of the thiophene ring.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate
- Methyl 4-((3-(benzo[d]thiazol-2-yl)furan-2-yl)carbamoyl)benzoate
- Methyl 4-((3-(benzo[d]thiazol-2-yl)pyridin-2-yl)carbamoyl)benzoate
Uniqueness
Compared to similar compounds, Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photovoltaics.
Biological Activity
Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound notable for its diverse biological activities. The structure consists of a benzo[d]thiazole moiety linked to a thiophene ring, which is further connected to a benzoate ester. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
The biological activity of compounds containing benzo[d]thiazoles and thiophenes is attributed to their ability to interact with various biological targets through multiple mechanisms. These compounds are known to influence several biochemical pathways, often leading to significant therapeutic effects.
Target Pathways
- Anticancer Activity : Research indicates that derivatives of benzothiazole exhibit potent anticancer properties, particularly through the activation of procaspase-3, leading to apoptosis in cancer cells .
- Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.
Research Findings
Recent studies have highlighted the biological efficacy of compounds related to this compound. Notably, a study on benzothiazole derivatives revealed that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways .
Case Studies
-
Caspase Activation : In vitro studies showed that certain benzothiazole derivatives activated procaspase-3 effectively, with compounds exhibiting IC50 values around 5.2 μM and 6.6 μM against specific cancer cell lines (U937 and MCF-7) .
Compound Caspase Activation (%) PAC-1 100 ± 4 8j 99 ± 10 8k 114 ± 10 DMSO 7 ± 1 - Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, although specific data for this compound is still under investigation .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]thiazole : Cyclization of 2-aminothiophenol with carboxylic acids under acidic conditions.
- Thiophene Ring Formation : Utilization of cross-coupling reactions (e.g., Suzuki or Stille coupling).
- Carbamoylation : Reaction with an isocyanate to establish the carbamoyl linkage.
Comparison with Similar Compounds
This compound can be compared with other derivatives like:
- Methyl 4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate
- Methyl 4-((3-(benzo[d]thiazol-2-yl)furan-2-yl)carbamoyl)benzoate
These compounds share structural similarities but differ in their electronic properties due to the presence of different heterocycles, influencing their biological activity profiles.
Properties
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-25-20(24)13-8-6-12(7-9-13)17(23)22-18-14(10-11-26-18)19-21-15-4-2-3-5-16(15)27-19/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNDTROAWMDUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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